Cas no 1951483-29-6 (Temuterkib)

Temuterkib structure
Nom du produit:Temuterkib
Numéro CAS:1951483-29-6
Le MF:C22H27N7O2S
Mégawatts:453.5605
MDL:MFCD31544324
CID:3011981
PubChem ID:121408882
Temuterkib Propriétés chimiques et physiques
Nom et identifiant
-
- LY3214996
- 6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one
- 6,6-dimethyl-2-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
- Temuterkib
- Temuterkib [USAN]
- V0Q46LFE6F
- GTPL9975
- BCP19982
- NSC803410
- s8534
- WHO 11680
- AK689304
- LY 3214996
- A16843
- CC1(N(C(C2=C1SC(=C2)C
- UNII-V0Q46LFE6F
- (14c)-ly3214996
- AKOS037515532
- CS-6974
- 11,46,46-Trimethyl-45,46-dihydro-11-H-2-aza-4(2,5)-thieno(2,3-c)pyrrola-3(2,4)-pyrimidina-7(4)-morpholina-1(5)-pyrazolaheptaphan-44-one
- D12059
- GLXC-10733
- EX-A2560
- LY-3214996 [WHO-DD]
- SCHEMBL17837273
- AC-35885
- DA-65151
- ERK1/2 Inhibitor LY3214996
- [14c]-ly3214996
- 5,6-DIHYDRO-6,6-DIMETHYL-2-(2-((1-METHYL-1H-PYRAZOL-5-YL)AMINO)-4-PYRIMIDINYL)-5-(2-(4-MORPHOLINYL)ETHYL)-4H-THIENO(2,3-C)PYRROL-4-ONE
- LY3214996?
- C73705
- 4H-Thieno(2,3-c)pyrrol-4-one, 5,6-dihydro-6,6-dimethyl-2-(2-((1-methyl-1Hpyrazol-5-yl)amino)-4-pyrimidinyl)-5-(2-(4-morpholinyl)ethyl)-
- KE8
- 1951483-29-6
- Temuterkib [WHO-DD]
- TEMUTERKIB [INN]
- LY-3214996
- BS-15775
- 6,6-dimethyl-2-{2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl}-5-[2-(morpholin-4-yl)ethyl]thieno[2,3-c]pyrrol-4-one
- CCG-269274
- HY-101494
- BL166457
- BDBM50601918
- 4H-THIENO(2,3-C)PYRROL-4-ONE, 5,6-DIHYDRO-6,6-DIMETHYL-2-(2-((1-METHYL-1H-PYRAZOL-5-YL)AMINO)-4-PYRIMIDINYL)-5-(2-(4-MORPHOLINYL)ETHYL)-
- C22H27N7O2S
- Temuterkib (USAN)
- 6,6-Dimethyl-2-(2-(1-methyl-1H-pyrazol-5-ylamino)pyrimidin-4-yl)-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one
- NSC-803410
- CHEMBL4650285
-
- MDL: MFCD31544324
- Piscine à noyau: 1S/C22H27N7O2S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3/h4-7,14H,8-13H2,1-3H3,(H,23,25,26)
- La clé Inchi: JNPRPMBJODOFEC-UHFFFAOYSA-N
- Sourire: S1C(C2C([H])=C([H])N=C(N([H])C3=C([H])C([H])=NN3C([H])([H])[H])N=2)=C([H])C2C(N(C([H])([H])C([H])([H])N3C([H])([H])C([H])([H])OC([H])([H])C3([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C1=2)=O
Propriétés calculées
- Qualité précise: 453.19469430 g/mol
- Masse isotopique unique: 453.19469430 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 32
- Nombre de liaisons rotatives: 6
- Complexité: 677
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.4
- Surface topologique des pôles: 117
- Poids moléculaire: 453.6
Propriétés expérimentales
- Dense: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Pratiquement insoluble (0059 G / l) (25 ºC),
Temuterkib Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Temuterkib PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC10640-1 g |
LY3214996 |
1951483-29-6 | >98% | 1g |
$2600.0 | 2022-02-28 | |
LKT Labs | L960012-25 mg |
LY-3214996 |
1951483-29-6 | ≥98% | 25mg |
$309.00 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L46850-1mg |
LY3214996 |
1951483-29-6 | 1mg |
¥796.0 | 2021-09-09 | ||
MedChemExpress | HY-101494-10mg |
Temuterkib |
1951483-29-6 | 99.94% | 10mg |
¥3400 | 2024-04-19 | |
ChemScence | CS-6974-1mg |
Temuterkib |
1951483-29-6 | 99.85% | 1mg |
$80.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L46850-10mg |
LY3214996 |
1951483-29-6 | 10mg |
¥3616.0 | 2021-09-09 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4091-1 mL * 10 mM (in DMSO) |
LY3214996 |
1951483-29-6 | 99.37% | 1 mL * 10 mM (in DMSO) |
¥2057.00 | 2022-04-26 | |
MedChemExpress | HY-101494-10mM*1mLinDMSO |
Temuterkib |
1951483-29-6 | 99.85% | 10mM*1mLinDMSO |
¥2195 | 2022-05-30 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4091-5 mg |
LY3214996 |
1951483-29-6 | 99.37% | 5mg |
¥2057.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S8534-25mg |
Temuterkib (LY3214996) |
1951483-29-6 | 99.91% | 25mg |
¥7347.28 | 2023-09-15 |
Temuterkib Littérature connexe
-
1. Quantitation of ERK1/2 inhibitor cellular target occupancies with a reversible slow off-rate probeHonorine Lebraud,Olga Surova,Aurélie Courtin,Marc O'Reilly,Chiara R. Valenzano,P?r Nordlund,Tom D. Heightman Chem. Sci. 2018 9 8608
1951483-29-6 (Temuterkib) Produits connexes
- 476641-95-9((2E)-3-(5-nitrothiophen-2-yl)-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylprop-2-enamide)
- 57260-67-0(1-(3,4-Dichlorophenyl)piperazine)
- 1617-93-2(5-(2-phenylethyl)-1,3,4-oxadiazol-2-amine)
- 885273-49-4(6-(Pyridin-4-yl)-1H-indole)
- 2229118-91-4(1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine)
- 1805062-66-1(3-Amino-2-chloro-4-(difluoromethyl)pyridine-5-acetic acid)
- 1212831-53-2((R)-2-AMino-2-(2-chlorophenyl)ethanol)
- 2320852-01-3(8-(2-phenylethanesulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo3.2.1octane)
- 1338954-50-9(4-Amino-N-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxamide)
- 2229224-93-3(3-(3-chloro-4-methylthiophen-2-yl)-2,2-difluoropropanoic acid)
Fournisseurs recommandés
atkchemica
(CAS:1951483-29-6)Temuterkib

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:1951483-29-6)Temuterkib

Pureté:99%/99%/99%/99%
Quantité:10mg/25mg/50mg/100mg
Prix ($):169.0/208.0/312.0/468.0